Cas no 1075715-48-8 ((S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide)

(S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide 化学的及び物理的性質
名前と識別子
-
- (S,E)-N-(cyclopropylmethylene)-2-methylpropane-2-sulfinamide
- (S)-2-methyl-2-propanesulfinic acid 1-cyclopropylmethylideneamide
- 2-Propanesulfinamide, N-(cyclopropylmethylene)-2-methyl-, [S(S)]-
- (S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide
- AKOS006343919
- 878395-94-9
- (E)-N-(cyclopropylmethylene)-2-methylpropane-2-sulfinamide
- 1075715-48-8
- 736947-01-6
- SCHEMBL485886
- SCHEMBL1189804
- (R,E)-N-(cyclopropylmethylene)-2-methylpropane-2-sulfinamide
- 1160756-78-4
- RJWKIBPXFVCJQH-LAHYYIKRSA-N
- (S)-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide
- SCHEMBL1367315
- AT30869
- (S)-2-Methyl-2-propanesulfinic acid 1-cyclopropyl-methylideneamide
- RJWKIBPXFVCJQH-NSHDSACASA-N
- A1-41301
-
- インチ: 1S/C8H15NOS/c1-8(2,3)11(10)9-6-7-4-5-7/h6-7H,4-5H2,1-3H3/b9-6+/t11-/m0/s1
- InChIKey: RJWKIBPXFVCJQH-LAHYYIKRSA-N
- ほほえんだ: CC(C)([S@@](/N=C/C1CC1)=O)C
計算された属性
- せいみつぶんしりょう: 173.08743528g/mol
- どういたいしつりょう: 173.08743528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 48.6Ų
じっけんとくせい
- 密度みつど: 1.16±0.1 g/cm3(Predicted)
- ふってん: 280.6±23.0 °C(Predicted)
- 酸性度係数(pKa): 1.10±0.20(Predicted)
(S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1600505-250mg |
(S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide |
1075715-48-8 | 98% | 250mg |
¥3749.00 | 2024-08-09 | |
1PlusChem | 1P0091VU-250mg |
(S,E)-N-(cyclopropylmethylene)-2-methylpropane-2-sulfinamide |
1075715-48-8 | 95% | 250mg |
$802.00 | 2023-12-26 | |
1PlusChem | 1P0091VU-1g |
(S,E)-N-(cyclopropylmethylene)-2-methylpropane-2-sulfinamide |
1075715-48-8 | 95% | 1g |
$1031.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1600505-100mg |
(S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide |
1075715-48-8 | 98% | 100mg |
¥2076.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1600505-1g |
(S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide |
1075715-48-8 | 98% | 1g |
¥8771.00 | 2024-08-09 |
(S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
(S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamideに関する追加情報
Recent Advances in the Application of (S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide (CAS: 1075715-48-8) in Chemical Biology and Pharmaceutical Research
The compound (S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide (CAS: 1075715-48-8) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral sulfinamide derivative serves as a crucial intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics. Recent studies have highlighted its role in asymmetric synthesis, enabling the efficient construction of complex molecular architectures with high enantioselectivity.
One of the most notable advancements involves the use of (S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide as a chiral auxiliary in the synthesis of protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the enantioselective synthesis of a series of potent cathepsin K inhibitors, which show promise for treating osteoporosis and other bone-related disorders. The study reported a remarkable 98% enantiomeric excess (ee) in the final products, underscoring the compound's utility in stereocontrolled synthesis.
In addition to its synthetic applications, recent research has explored the mechanistic aspects of (S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide in catalysis. A 2024 paper in ACS Catalysis revealed that this compound can act as a ligand in transition metal-catalyzed C-H activation reactions, facilitating the direct functionalization of inert C-H bonds in drug-like molecules. This breakthrough has significant implications for streamlining the synthesis of complex pharmaceuticals, potentially reducing production costs and environmental impact.
Furthermore, computational studies have provided insights into the molecular interactions of (S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide with biological targets. Molecular docking simulations conducted in 2024 suggest that the cyclopropylmethylene moiety of the compound plays a critical role in binding to enzyme active sites, particularly those with hydrophobic pockets. These findings are guiding the design of next-generation enzyme inhibitors with improved selectivity and potency.
The pharmaceutical industry has also taken note of this compound's potential. Several patent applications filed in 2023-2024 describe its use in the synthesis of investigational drugs for neurodegenerative diseases, including Alzheimer's and Parkinson's. The unique stereoelectronic properties of (S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide appear to enhance blood-brain barrier penetration, making it particularly valuable for CNS-targeted therapeutics.
Looking ahead, researchers are exploring the scalability of synthetic routes involving (S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide. Recent process chemistry studies have demonstrated that kilogram-scale production is feasible with minimal racemization, addressing one of the key challenges in transitioning from laboratory-scale to industrial applications. This development positions the compound as a potentially important building block for future drug discovery campaigns.
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